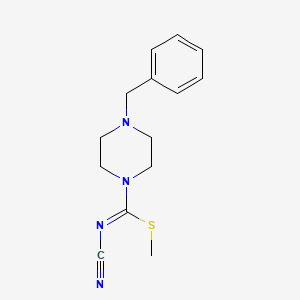![molecular formula C15H24N6OS B2413725 N-(2-(4-(isopropilamino)-6-(metiltio)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)isobutiramida CAS No. 946364-04-1](/img/structure/B2413725.png)
N-(2-(4-(isopropilamino)-6-(metiltio)-1H-pirazolo[3,4-d]pirimidin-1-il)etil)isobutiramida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a synthetic compound with diverse applications in various fields of chemistry, biology, medicine, and industry. This compound's intricate structure endows it with unique properties that make it a valuable subject of study and application.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of a diverse array of derivatives for research and development.
Biology
In biological research, N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide serves as a valuable probe for studying various biochemical pathways and molecular interactions.
Medicine
In medicine, this compound shows potential as a therapeutic agent, particularly in areas such as cancer research, where it may exhibit activity against specific molecular targets involved in disease progression.
Industry
Industrially, this compound and its derivatives are investigated for use in materials science, potentially contributing to the development of new polymers or advanced materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through several chemical routes, involving the careful selection of reagents and conditions to ensure high yield and purity
Industrial Production Methods
In an industrial setting, large-scale production of this compound requires optimization of the synthetic route for cost-effectiveness and scalability. This includes the selection of solvents, catalysts, and reaction parameters that minimize waste and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide can undergo a variety of chemical reactions, such as:
Oxidation: : It may be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions using agents like sodium borohydride can modify its functional groups.
Substitution: : Nucleophilic substitution can occur at different sites on the molecule, leading to derivatives with altered properties.
Common Reagents and Conditions Used in These Reactions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the successful execution of these reactions.
Major Products Formed from These Reactions
The major products formed from these reactions include oxidized or reduced derivatives, and substituted analogs, each with potential unique applications and properties.
Mecanismo De Acción
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. The compound's mechanism of action involves binding to these targets, altering their activity and triggering downstream biological responses. Understanding these molecular interactions provides insights into its potential therapeutic applications and guides the design of related compounds with enhanced efficacy.
Comparación Con Compuestos Similares
N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide can be compared to other pyrazolopyrimidine derivatives. Similar compounds include:
N-(2-(4-(ethylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
N-(2-(4-(isopropylamino)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
These compounds share structural similarities but differ in specific substituents, which can significantly affect their chemical and biological properties
A deeper dive into each of these areas would typically be explored through scientific literature and experimental data
Propiedades
IUPAC Name |
2-methyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-9(2)14(22)16-6-7-21-13-11(8-17-21)12(18-10(3)4)19-15(20-13)23-5/h8-10H,6-7H2,1-5H3,(H,16,22)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGCVIPAHDZIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Furan-2-yl)-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2413643.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)

![Methyl 2-[2-(4-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2413649.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2413652.png)

![2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2413657.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2413658.png)
![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B2413660.png)
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2413661.png)

![(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2413665.png)
